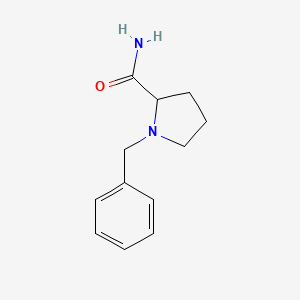

1-Benzylpyrrolidine-2-carboxamide

Description

1-Benzylpyrrolidine-2-carboxamide is a chiral pyrrolidine derivative with the molecular formula C₁₂H₁₆N₂O (MW: 204.27) . Its enantiomers, such as (R)- and (S)- configurations, serve as critical intermediates in asymmetric synthesis. The (S)-enantiomer, (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide (CAS: 96293-17-3; MW: 384.48), is widely employed in Ni(II)-Schiff base complexes for synthesizing non-proteinogenic α-amino acids, which are pivotal in medicinal chemistry and positron emission tomography (PET) radiotracer development . These complexes enable stereospecific reactions under mild conditions, making them indispensable in chiral auxiliaries and catalytic systems .

Properties

IUPAC Name |

1-benzylpyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c13-12(15)11-7-4-8-14(11)9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H2,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOZQAONWQPHCPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CC2=CC=CC=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Stereoisomers and Enantiomers

- (R)-1-Benzylpyrrolidine-2-carboxamide (CAS: 114883-84-0): The R-enantiomer shares identical molecular weight and formula but exhibits distinct stereochemical properties. It is used in asymmetric catalysis but demonstrates lower prevalence in literature compared to the S-enantiomer .

- (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide hydrochloride (CAS: 147959-98-6): This hydrochloride derivative (MW: 420.93) enhances solubility and stability for laboratory use. Its safety profile includes hazards such as H302 (harmful if swallowed) and H315 (skin irritation) .

Structural Derivatives and Dimeric Forms

- (2S,20S)-N,N'-(Iminomethylene)bis(1-benzylpyrrolidine-2-carboxamide) (MW: ~440.5): A dimeric derivative synthesized via CDI-mediated coupling. It forms extensive hydrogen-bonded architectures, enhancing catalytic activity in guanidine-based organocatalysis .

- Ni(II) Complexes with Substituent Variations: Introducing tert-butyl or pentamethylbenzyl groups to the benzyl moiety improves steric hindrance, optimizing stereoselectivity in α-methyl amino acid synthesis . For example, substituting the benzyl group with -C(CH₃)₃ reduces Ni–N bond distances by ~0.022 Å, enhancing catalytic efficiency .

Functional Group Modifications

- Benzyl 2-(6-methylpyridin-2-yl)pyrrolidine-1-carboxylate (CAS: 1352499-04-7): Incorporates a pyridinyl group, altering electronic density and solubility. Used in pharmaceutical intermediates .

- (S)-Benzyl 2-((2-amino-2-oxoethyl)carbamoyl)pyrrolidine-1-carboxylate: Features a carbamoyl-ethyl group, expanding applications in peptidomimetics .

Structural Insights from Crystallography

- Crystal Structure : The title compound (C₂₅H₂₄N₂O₂) crystallizes in the orthorhombic P2₁2₁2₁ space group. Intramolecular N–H⋯O hydrogen bonds stabilize its conformation, with a dihedral angle of 59.10° between benzoyl rings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.